molecular formula C30H41NO4 B15294166 [5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol

[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol

Cat. No.: B15294166
M. Wt: 479.6 g/mol
InChI Key: DLUDPCGPVOYSMR-IOMUPEQESA-N
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Description

[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This step involves constructing the morphinan skeleton through a series of cyclization reactions.

    Functional group modifications: Introduction of the cyclopropylmethyl, dimethylethyl, and methoxy groups is achieved through selective alkylation and methylation reactions.

    Epoxidation and hydroxylation: The epoxy and hydroxyl groups are introduced using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Diols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Shares the morphinan skeleton but lacks the complex substituents.

    Codeine: Similar structure with methoxy groups but different functional groups.

    Naloxone: Contains the morphinan core but with different substituents.

Uniqueness

[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in other morphinan derivatives.

Properties

Molecular Formula

C30H41NO4

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(1R,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C30H41NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-12,18,21-22,25,32H,7-8,13-17H2,1-6H3/t21-,22-,25-,27?,28-,29+,30-/m1/s1

InChI Key

DLUDPCGPVOYSMR-IOMUPEQESA-N

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O

Origin of Product

United States

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